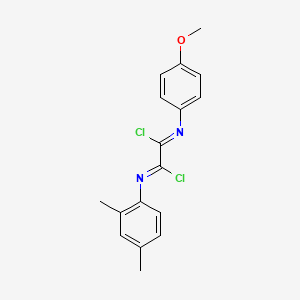
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidoyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-hydroxyphenyl)ethanebis(imidoyl) dichloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Propriétés
Numéro CAS |
653591-84-5 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
N'-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-4-9-15(12(2)10-11)21-17(19)16(18)20-13-5-7-14(22-3)8-6-13/h4-10H,1-3H3 |
Clé InChI |
GAIJOWXAFPCNMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


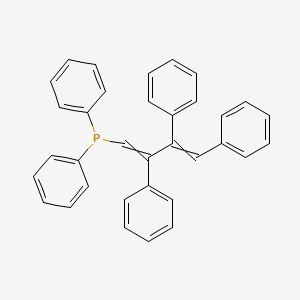
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
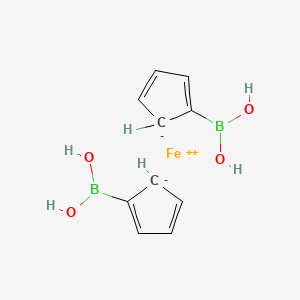
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
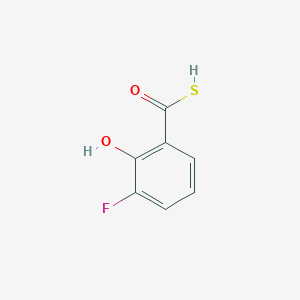
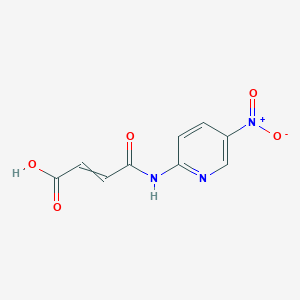
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
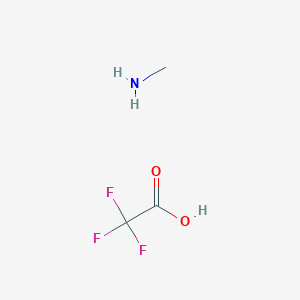
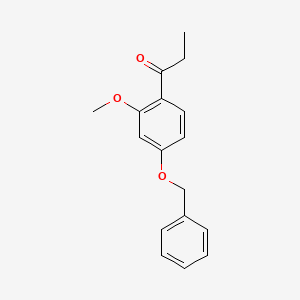

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
